molecular formula C24H32O4 B14348919 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate CAS No. 95049-36-8

4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate

Cat. No.: B14348919
CAS No.: 95049-36-8
M. Wt: 384.5 g/mol
InChI Key: PEJSUNCOXXFUBM-UHFFFAOYSA-N
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Description

4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a hexyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(2-methylbutoxy)phenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Brominated aromatic compounds.

Scientific Research Applications

4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding phenol and benzoic acid, which may interact with biological pathways. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a 2-methylbutoxy group and a hexyloxybenzoate moiety differentiates it from other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

95049-36-8

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[4-(2-methylbutoxy)phenyl] 4-hexoxybenzoate

InChI

InChI=1S/C24H32O4/c1-4-6-7-8-17-26-21-11-9-20(10-12-21)24(25)28-23-15-13-22(14-16-23)27-18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3

InChI Key

PEJSUNCOXXFUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC

Origin of Product

United States

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